molecular formula C22H30O10 B12419494 Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide

Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide

Cat. No.: B12419494
M. Wt: 458.5 g/mol
InChI Key: KXDPQGGKTQGLOW-WQYKZEANSA-N
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Description

Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide is an isotope-labeled compound of Monooctyl Phthalate beta-D-Glucuronide. It is a glucuronide conjugate of Monooctyl Phthalate, which is a phthalate metabolite. This compound is often used in scientific research due to its labeled isotopes, which help in tracing and studying metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide typically involves the glucuronidation of Monooctyl Phthalate. The reaction conditions often include the use of glucuronidation enzymes or chemical catalysts to facilitate the conjugation process. The reaction is carried out under controlled temperature and pH conditions to ensure the stability and efficiency of the process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide involves its interaction with glucuronidation enzymes. These enzymes facilitate the conjugation of the compound with glucuronic acid, resulting in the formation of a glucuronide conjugate. This process is crucial for the detoxification and excretion of phthalates from the body. The molecular targets and pathways involved include the UDP-glucuronosyltransferase (UGT) enzyme family .

Comparison with Similar Compounds

Similar Compounds

    Monooctyl Phthalate: The parent compound, which is not isotope-labeled.

    Monooctyl Phthalate beta-D-Glucuronide: The non-labeled version of the compound.

    Mono-n-octyl Phthalate-d4: Another isotope-labeled phthalate compound

Uniqueness

Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide is unique due to its isotope labeling, which allows for precise tracing and analysis in metabolic studies. This feature makes it particularly valuable in research applications where understanding the metabolic fate of phthalates is crucial .

Properties

Molecular Formula

C22H30O10

Molecular Weight

458.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H30O10/c1-2-3-4-5-6-9-12-30-20(28)13-10-7-8-11-14(13)21(29)32-22-17(25)15(23)16(24)18(31-22)19(26)27/h7-8,10-11,15-18,22-25H,2-6,9,12H2,1H3,(H,26,27)/t15-,16-,17+,18-,22-/m0/s1/i7D,8D,10D,11D

InChI Key

KXDPQGGKTQGLOW-WQYKZEANSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H]

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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